2-(Ethoxymethylidene)cyclopentan-1-one
Description
2-(Ethoxymethylidene)cyclopentan-1-one is a cyclopentanone derivative featuring an ethoxymethylidene substituent at the 2-position of the cyclopentanone ring. The ethoxymethylidene group likely enhances electrophilicity at the β-carbon, enabling nucleophilic additions or participation in conjugate addition reactions.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(2Z)-2-(ethoxymethylidene)cyclopentan-1-one |
InChI |
InChI=1S/C8H12O2/c1-2-10-6-7-4-3-5-8(7)9/h6H,2-5H2,1H3/b7-6- |
InChI Key |
QECWPUUVMSLLIO-SREVYHEPSA-N |
Isomeric SMILES |
CCO/C=C\1/CCCC1=O |
Canonical SMILES |
CCOC=C1CCCC1=O |
Origin of Product |
United States |
Scientific Research Applications
2-(Ethoxymethylidene)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which 2-(Ethoxymethylidene)cyclopentan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxymethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
PGV-1 ((2E,5E)-2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-5-[(3-methoxy-4,5-dimethylphenyl)methylidene]cyclopentan-1-one)
- Structure: Two aromatic methylidene groups attached to the cyclopentanone core.
- Properties: Enhanced stability and bioavailability compared to curcumin due to reduced enolic character .
- Applications : Potent anticancer activity, particularly in suppressing tumor metastasis and nuclear localization of p65 in HER2-overexpressing breast cancer cells .
2-(Prop-2-en-1-ylidene)cyclopentan-1-one
- Structure : Allylidene substituent at the 2-position.
- Properties: Lower molecular weight (122.07 g/mol) and simpler structure compared to the ethoxymethylidene analog. Reactivity influenced by conjugation with the cyclopentanone ring .
2-Heptylidene cyclopentan-1-one
- Structure : A heptylidene chain at the 2-position.
- Properties: Used in fragrances with a No Expected Sensitization Induction Level (NESIL) of 1000 µg/cm², indicating moderate dermal safety .
2-(2-Fluoroethyl)cyclopentan-1-one
- Structure : Fluorinated ethyl group at the 2-position.
- Properties : Increased lipophilicity (MW 130.16 g/mol) due to fluorine, enhancing membrane permeability .
Physicochemical Properties
*Theoretical values inferred from structural analogs.
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
2-(Ethoxymethylidene)cyclopentan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anti-inflammatory, antibacterial, and anticancer effects, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHO
- IUPAC Name : 2-(Ethoxymethylidene)cyclopentan-1-one
This compound features a cyclopentanone moiety with an ethoxymethylidene substituent, which is believed to influence its biological activity.
Anti-inflammatory Activity
Research has indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, a study on related diarylpentanoids demonstrated their ability to inhibit nitric oxide (NO) production in macrophages, suggesting a potential mechanism for anti-inflammatory action. The presence of specific substituents on the aromatic rings was associated with enhanced activity against NO production, highlighting the importance of structural features in modulating biological effects .
Antibacterial Activity
This compound has shown promise as an antibacterial agent. Compounds in the same class have been tested against various bacterial strains, including resistant strains of E. coli. The structure-activity relationship (SAR) suggests that modifications to the cyclopentanone structure can enhance antibacterial efficacy .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli (ampicillin-resistant) | 20.38 µM |
| Related Diarylpentanoid | S. aureus | 15.00 µM |
Anticancer Activity
The anticancer potential of similar compounds has been explored, particularly their ability to induce apoptosis in cancer cell lines. Studies have shown that certain derivatives can inhibit cell proliferation and promote apoptotic pathways in breast and prostate cancer cells . The mechanism often involves the modulation of key signaling pathways associated with cell survival and apoptosis.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound:
- Study on Anti-inflammatory Effects : A study investigated the effect of structurally similar compounds on RAW 264.7 macrophages. Results indicated that specific substitutions led to a dose-dependent inhibition of NO production, confirming anti-inflammatory properties .
- Antibacterial Efficacy : In a comparative analysis, various diarylpentanoids were tested for their antibacterial activity against resistant strains. It was found that modifications to the cyclopentanone structure significantly influenced their effectiveness .
- Anticancer Mechanisms : Research into the anticancer effects revealed that specific analogs could induce apoptosis through mitochondrial pathways, affecting key proteins involved in cell cycle regulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
